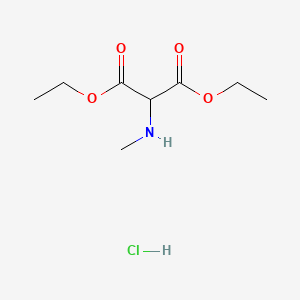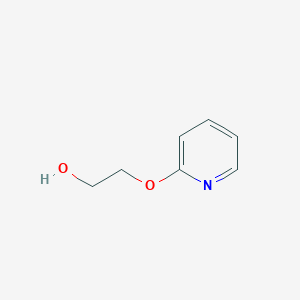
2-(Pyridin-2-yloxy)ethanol
Übersicht
Beschreibung
“2-(Pyridin-2-yloxy)ethanol” is a chemical compound with the molecular formula C7H9NO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The 2-(pyridin-2-yl)ethyl group is known to be hydrolyzed under alkaline conditions . This compound is expected to find extensive use by the polymer community .
Synthesis Analysis
The synthesis of “2-(Pyridin-2-yloxy)ethanol” and its derivatives has been a subject of various studies . For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . This methodology has shown robustness in synthesizing a variety of pyridine derivatives .Molecular Structure Analysis
The molecular structure of “2-(Pyridin-2-yloxy)ethanol” consists of a pyridine ring attached to an ethanol group via an oxygen atom . The InChI code for this compound is "1S/C7H9NO2/c9-5-6-10-7-3-1-2-4-8-7/h1-4,9H,5-6H2" .Chemical Reactions Analysis
The 2-(pyridin-2-yl)ethyl group is known to be hydrolyzed under alkaline conditions . This compound can also undergo various reactions, including palladium-catalyzed reactions that result in the substitution of the chloro moieties with a 2-pyridylmethyl group .Physical And Chemical Properties Analysis
“2-(Pyridin-2-yloxy)ethanol” is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
2-(Pyridin-2-yloxy)ethanol: derivatives have been synthesized and evaluated for their anti-fibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .
Polymer Chemistry
In the field of polymer chemistry, 2-(Pyridin-2-yloxy)ethanol has been utilized as a protecting group for carboxylic acids. It can be selectively removed after polymerization, either chemically under alkaline conditions or thermally at temperatures above 110°C. This property is particularly useful for the synthesis and subsequent modification of polymers .
Catalyst-Free Synthesis
The compound has been employed in a catalyst-free synthesis method for creating N-pyridin-2-yl carbamates. This environmentally friendly technique allows for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl derivatives, which are valuable in various chemical synthesis applications .
Vascular Endothelial Growth Factor Inhibition
Derivatives of 2-(Pyridin-2-yloxy)ethanol have been studied for their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2). This application is significant in the context of reducing collagen deposition in liver fibrosis models .
Pharmacological Applications
The pyrimidine moiety, which can be derived from 2-(Pyridin-2-yloxy)ethanol , is a privileged structure in medicinal chemistry. Compounds containing this moiety exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Chemical Biology
In chemical biology, the synthesis of novel heterocyclic compounds with potential biological activities is crucial2-(Pyridin-2-yloxy)ethanol serves as a starting point for constructing such compounds, contributing to the development of new drugs and therapies .
Environmental Chemistry
The catalyst-free synthesis approach using 2-(Pyridin-2-yloxy)ethanol aligns with the principles of green chemistry. It reduces the environmental impact by avoiding the use of metal catalysts and minimizing waste .
Material Science
The protective group properties of 2-(Pyridin-2-yloxy)ethanol in polymer chemistry open up possibilities for creating advanced materials with tailored properties. This is particularly relevant in the development of smart materials and nanotechnology .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-pyridin-2-yloxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-5-6-10-7-3-1-2-4-8-7/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBOVIXFWKGJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480880 | |
| Record name | 2-(2-hydroxyethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yloxy)ethanol | |
CAS RN |
56446-64-1 | |
| Record name | 2-(2-hydroxyethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

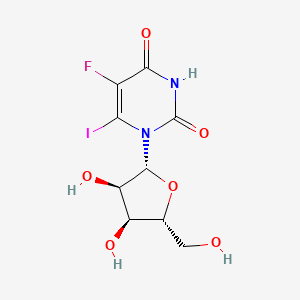
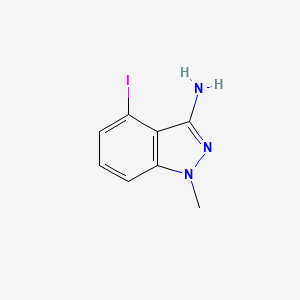

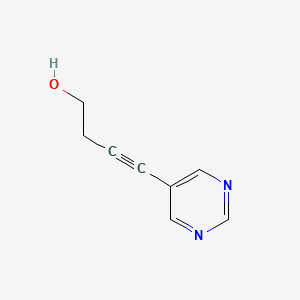
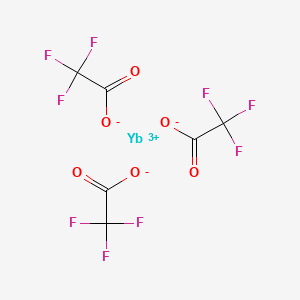

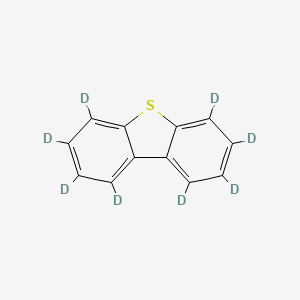


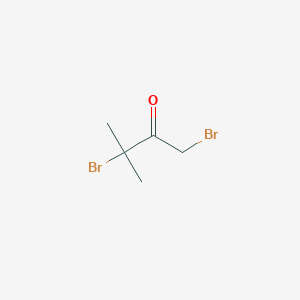
![1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine](/img/structure/B1357015.png)
